molecular formula C10H13NO2 B3106730 2-Tert-butylpyridine-3-carboxylic acid CAS No. 1600334-98-2

2-Tert-butylpyridine-3-carboxylic acid

Cat. No.: B3106730
CAS No.: 1600334-98-2
M. Wt: 179.22 g/mol
InChI Key: NOGNUWMSRCWLEN-UHFFFAOYSA-N
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Description

2-Tert-butylpyridine-3-carboxylic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, featuring a tert-butyl group at the second position and a carboxylic acid group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylpyridine-3-carboxylic acid typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the carboxylic acid group at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-Tert-butylpyridine-3-carboxylic acid finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Tert-butylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    2-Tert-butylpyridine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    3-Carboxypyridine: Lacks the tert-butyl group, affecting its steric properties and reactivity.

    2-Methylpyridine-3-carboxylic acid: Features a methyl group instead of a tert-butyl group, resulting in different steric and electronic effects.

Uniqueness: 2-Tert-butylpyridine-3-carboxylic acid is unique due to the combination of the bulky tert-butyl group and the reactive carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2-tert-butylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGNUWMSRCWLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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